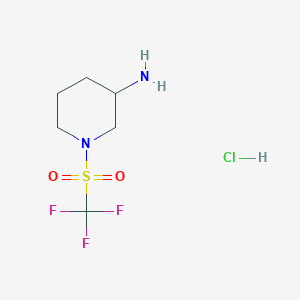

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride

Description

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride is a piperidine-based compound featuring a trifluoromethanesulfonyl (CF₃SO₂) substituent at the 1-position and an amine group at the 3-position, with a hydrochloride counterion. Its molecular formula is C₁₀H₁₁ClF₃N₂O₂S, and it has a molecular weight of 292.17 g/mol (CAS: EN300-27735437) .

Properties

Molecular Formula |

C6H12ClF3N2O2S |

|---|---|

Molecular Weight |

268.69 g/mol |

IUPAC Name |

1-(trifluoromethylsulfonyl)piperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C6H11F3N2O2S.ClH/c7-6(8,9)14(12,13)11-3-1-2-5(10)4-11;/h5H,1-4,10H2;1H |

InChI Key |

ZCBULXGIOCNDDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with trifluoromethanesulfonyl chloride in the presence of a base to form the trifluoromethanesulfonylpiperidine intermediate. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 3-position of the piperidine ring. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups, such as thiols or sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and facilitates the compound’s binding to its targets .

Comparison with Similar Compounds

1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine Hydrochloride

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine Hydrochloride

- CAS : 1956325-27-1

- Key Differences :

- A benzyl group substituted with a trifluoromethyl (CF₃) moiety replaces the trifluoromethanesulfonyl group.

- The amine is at the 4-position instead of the 3-position.

- Implications : The benzyl-CF₃ group increases aromaticity and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility in aqueous media.

Methyl-[1-(Thiophene-2-sulfonyl)-piperidin-3-yl]-amine Hydrochloride

(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine Hydrochloride

- Molecular Formula : C₈H₁₇ClN₂O₂S

- Molecular Weight : 240.75 g/mol

- Key Differences :

- Cyclopropanesulfonyl group replaces CF₃SO₂, reducing steric bulk and fluorine content.

- Implications : Smaller substituent may improve solubility and synthetic accessibility but reduce electron-withdrawing effects critical for enzyme inhibition.

1-(3-Fluorophenyl)piperidin-3-amine Dihydrochloride

- CAS : 1311316-92-3

- Key Differences :

- A 3-fluorophenyl group replaces the sulfonyl moiety.

- Implications : Aromatic fluorine enhances binding to receptors with hydrophobic pockets but eliminates sulfonyl-based hydrogen-bonding interactions.

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Pharmacological Implications |

|---|---|---|---|---|

| 1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride | C₁₀H₁₁ClF₃N₂O₂S | 292.17 | CF₃SO₂ at 1-position | High lipophilicity, metabolic stability |

| 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine HCl | C₁₁H₁₅Cl₂N₃O₂ | 269.65 | Thiazole, difluoroethyl | Improved solubility, reduced steric bulk |

| 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine HCl | Not provided | — | Benzyl-CF₃ at 3-position | Enhanced CNS penetration, lower solubility |

| Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine HCl | Not provided | — | Thiophene-SO₂ | Moderate electronegativity, π-π stacking |

| (3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine HCl | C₈H₁₇ClN₂O₂S | 240.75 | Cyclopropane-SO₂ | Improved solubility, reduced steric effects |

| 1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride | Not provided | — | 3-Fluorophenyl | Aromatic binding, no sulfonyl interactions |

Research Findings and Trends

- Trifluoromethanesulfonyl vs. Thiophene/Cyclopropane Sulfonyl : The CF₃SO₂ group in the target compound provides superior electron-withdrawing effects, which are critical for stabilizing transition states in enzyme inhibition .

- Hydrochloride Salts : All compounds are hydrochloride salts, enhancing aqueous solubility for in vivo applications. However, stability data (e.g., solution stability, degradation pathways) are lacking in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.